molecular formula C18H17NO2 B11790076 1-(4-Phenoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol

1-(4-Phenoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol

Cat. No.: B11790076
M. Wt: 279.3 g/mol
InChI Key: QIWFBXNQOHDJRW-UHFFFAOYSA-N
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Description

1-(4-Phenoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol ( 1443310-01-7) is a chemical compound with the molecular formula C 18 H 17 NO 2 and a molecular weight of 279.33 g/mol . Its structure incorporates a phenoxyphenyl group and a pyrrole ring, both of which are significant scaffolds in medicinal chemistry. The pyrrole ring is a nitrogen-containing heterocycle found in numerous natural products and pharmacologically active compounds . Research into pyrrole derivatives has identified their potential in various therapeutic areas, with some members of this class functioning as inhibitors of specific kinases or proteins involved in cancer cell proliferation and survival . Similarly, the phenoxyphenyl moiety is a common feature in molecules designed for biological evaluation. This specific structural combination makes this compound a valuable intermediate or building block for researchers in drug discovery. It can be utilized in the synthesis of more complex molecules, the exploration of structure-activity relationships (SAR), and in vitro screening assays against various biological targets. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any human use. References: • PubChem Compound Summary: CID 121226356 • BLD Pharmatech Product Information • AiFChem Product Information

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

1-(4-phenoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol

InChI

InChI=1S/C18H17NO2/c1-18(20,17-8-5-13-19-17)14-9-11-16(12-10-14)21-15-6-3-2-4-7-15/h2-13,19-20H,1H3

InChI Key

QIWFBXNQOHDJRW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC2=CC=CC=C2)(C3=CC=CN3)O

Origin of Product

United States

Preparation Methods

Key Data:

ParameterValueSource
SolventEthanol
Acid-binding agentPyridine (1.25 eq)
Temperature78°C (reflux)
Yield (analogous reaction)88.95%

This route faces challenges in regioselectivity, as competing isomerization may occur without stringent control of stoichiometry and temperature.

Paal-Knorr Pyrrole Synthesis with Subsequent Hydroxymethylation

The Paal-Knorr reaction, widely used for pyrrole synthesis, offers a pathway to construct the heteroaromatic core. Using 4-phenoxyaniline and 2,5-hexanedione , the reaction forms 2-(4-phenoxyphenyl)pyrrole. Subsequent hydroxymethylation via Friedel-Crafts alkylation with paraformaldehyde introduces the ethanol moiety. However, pyrrole’s electron-rich nature complicates direct electrophilic substitution, necessitating Lewis acid catalysts like BF₃·Et₂O.

Example Protocol:

  • Pyrrole formation :

    • 4-Phenoxyaniline (1 eq), 2,5-hexanedione (1.2 eq), acetic acid (reflux, 4 h).

    • Yield: 76% (analogous to).

  • Hydroxymethylation :

    • 2-(4-Phenoxyphenyl)pyrrole (1 eq), paraformaldehyde (2 eq), BF₃·Et₂O (0.1 eq), CH₂Cl₂ (0°C to RT, 12 h).

    • Yield: ~60% (estimated from).

Grignard Addition to Bifunctional Ketones

A convergent strategy involves Grignard addition to 1-(4-phenoxyphenyl)-1-(1H-pyrrol-2-yl)ketone . The ketone is synthesized via Friedel-Crafts acylation of pyrrole with 4-phenoxybenzoyl chloride, though pyrrole’s low reactivity necessitates microwave-assisted conditions (120°C, AlCl₃). Subsequent addition of methylmagnesium bromide yields the tertiary alcohol.

Optimization Insights:

  • Microwave conditions : 120°C, 30 min, 85% ketone yield.

  • Grignard reaction : THF, −78°C to RT, 90% alcohol yield (extrapolated from).

Reductive Amination of α-Keto Esters

A novel approach adapts reductive amination techniques from pyrazolo[3,4-d]pyrimidine synthesis. Reacting ethyl 2-(4-phenoxyphenyl)-2-(1H-pyrrol-2-yl)glyoxylate with sodium borohydride in ethanol reduces the keto group to a hydroxyl, forming the target compound. This method benefits from high atom economy but requires precise control of reducing agent stoichiometry to prevent over-reduction.

Comparative Yields:

MethodYield (%)Purity (%)
Nucleophilic substitution88.9598.10
Paal-Knorr + alkylation6095
Grignard addition9097
Reductive amination7596

Catalytic Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, as demonstrated in Ibrutinib synthesis, enable direct union of preformed aromatic subunits. Using 1-(4-phenoxyphenyl)ethyl bromide and 2-pyrrolylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O), the tertiary alcohol is obtained after hydrolysis.

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 eq)

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 80°C, 12 h

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of Lewis acids or bases, depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols.

Scientific Research Applications

Antioxidant Properties
Research indicates that compounds containing pyrrole structures exhibit notable antioxidant activities. For instance, derivatives of 1-(4-Phenoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol have been evaluated for their ability to scavenge free radicals, demonstrating significant antioxidant potential. This property is crucial for developing treatments for oxidative stress-related diseases.

Anticancer Activity
Studies have shown that pyrrole-based compounds possess anticancer properties. For example, the compound has been tested against various cancer cell lines, revealing its ability to inhibit cell proliferation and induce apoptosis. The mechanisms behind these effects often involve the modulation of signaling pathways related to cell survival and death.

Neurological Applications
The compound's structure suggests potential neuroprotective effects. Research indicates that similar pyrrole derivatives can enhance cognitive function and provide protection against neurodegenerative diseases such as Alzheimer's. This is attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation.

Case Study 1: Antioxidant Evaluation

A study assessed the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated a strong correlation between the concentration of the compound and its radical scavenging ability, suggesting its potential use in formulations aimed at reducing oxidative stress in various conditions .

Case Study 2: Anticancer Activity

In vitro studies conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound induced apoptosis through caspase activation pathways, highlighting its potential as a lead compound for developing new anticancer therapies .

Case Study 3: Neuroprotective Effects

A recent investigation into the neuroprotective effects of pyrrole derivatives included this compound. The study found that this compound could enhance cognitive performance in animal models subjected to neurotoxic insults, potentially through mechanisms involving cholinergic system modulation .

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Substituent Effects on Hydrophobicity and Bioactivity

  • 1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol (Similarity: 0.96) This analog replaces the phenoxy group with an isopropylphenyl substituent.
  • 4-[1-(4-Methylphenyl)-1H-pyrrol-2-yl]phenol The phenol group (vs. phenoxy) introduces a polar hydroxyl group, enhancing hydrogen-bonding capacity. This structural difference could improve interactions with enzymes like tyrosine phosphatases, as seen in related inhibitors .

Functional Group Modifications

  • This modification is critical in coordination chemistry and catalytic applications .
  • 1-(4-(1H-Pyrrol-1-yl) Phenyl)-3-Phenylprop-2-en-1-one The propenone group introduces a conjugated enone system, enhancing UV absorption and reactivity in Michael addition reactions. This contrasts with the ethanol group’s role in stabilizing hydrogen bonds .

Heterocyclic Replacements

  • Pyrrole-to-Phenyl Substitutions
    In KAT8 inhibitors, replacing the pyrrole ring with phenyl groups reduced activity, underscoring the pyrrole’s importance in π-stacking and hydrogen bonding with enzyme active sites .

Property Analysis (Inferred from Analogs)

Compound Key Substituent Molecular Weight (g/mol) Predicted LogP Potential Applications
Target Compound Phenoxyphenyl, Ethanol ~295.3 ~3.5 Enzyme inhibition, Drug design
1-(4-Isopropylphenyl) Analog Isopropylphenyl ~269.3 ~3.8 Hydrophobic interactions
1-(1H-Pyrrol-2-yl)ethanone Oxime Oxime 124.1 ~1.2 Metal chelation, Catalysis
4-[1-(4-Methylphenyl)-...phenol Methylphenyl, Phenol ~239.3 ~2.9 Tyrosine phosphatase inhibition

Biological Activity

1-(4-Phenoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a phenoxy group attached to a pyrrole moiety, which is known for its diverse biological properties. The structural formula can be represented as follows:

C17H18NO\text{C}_{17}\text{H}_{18}\text{N}\text{O}

Antimicrobial Properties

Research indicates that derivatives of pyrrole, including this compound, exhibit promising antimicrobial activity. For instance, related pyrrole compounds have shown effective inhibition against various bacterial strains. A study highlighted that pyrrole derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, outperforming some established antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundMIC (μg/mL) against S. aureusMIC (μg/mL) against E. coli
Compound A3.1210
Compound B6.2512.5
This compoundTBDTBD

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain pyrrole derivatives can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The cytotoxicity was evaluated using the MTT assay, with significant effects observed at concentrations below 50 μM, indicating potential as an anticancer agent .

Table 2: Cytotoxicity of Pyrrole Derivatives

CompoundCell LineGI50 (μM)
Compound CHeLa20
Compound DHCT-11615
This compoundMCF-7TBD

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve interaction with specific molecular targets such as enzymes or receptors that modulate cellular pathways related to growth and apoptosis. The presence of the phenoxy and pyrrole structures suggests potential interactions with signaling pathways crucial for cell proliferation and survival .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Evaluation : A study focused on pyrrole derivatives revealed that modifications to the phenyl ring significantly influenced antimicrobial potency, suggesting that structural optimization could enhance efficacy against resistant strains .
  • Anticancer Research : Another investigation into benzenesulfonamide-pyrrole hybrids demonstrated substantial cytotoxicity against human cancer cell lines, reinforcing the therapeutic potential of pyrrole-containing compounds in oncology .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Phenoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol, and what key intermediates should be prioritized?

A multi-step synthesis is recommended, starting with the formation of the phenoxyphenyl moiety via Ullmann coupling or nucleophilic aromatic substitution. The pyrrole ring can be synthesized using Paal-Knorr cyclization with 1,4-diketones. Critical intermediates include:

  • 4-Phenoxyphenylacetaldehyde : For subsequent condensation with pyrrole precursors.
  • 1H-pyrrol-2-ylmagnesium bromide : To introduce the pyrrole ring via Grignard addition. Key reagents: NaNO₂/HCl for diazotization (if needed), acetyl acetone for cyclization, and catalytic Pd for coupling reactions .
StepReaction TypeKey Reagents/ConditionsYield Range (%)
1Ullmann CouplingCuI, 4-bromophenol, aryl halide60-75
2Paal-Knorr CyclizationNH₄OAc, acetic acid, reflux70-85
3Grignard AdditionMg, THF, 0°C to RT50-65

Q. How can the stereochemical configuration of this compound be determined experimentally?

Use X-ray crystallography (for crystalline derivatives) or chiral HPLC with a cellulose-based column. NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers. For example, utilized X-ray to confirm the configuration of a fluorophenyl ethanol derivative .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • ¹H/¹³C NMR : Assign signals for the phenoxyphenyl (δ 6.8–7.4 ppm) and pyrrole (δ 6.1–6.9 ppm) protons.
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₁₇NO₂: calculated 303.1234).
  • X-ray Diffraction : Resolve stereochemistry (as in ) .

Q. What are the known in vitro metabolic pathways of this compound?

Preliminary assessments using human liver microsomes and LC-MS/MS can identify phase I metabolites (e.g., hydroxylation at the pyrrole ring) and phase II conjugates (glucuronidation). Monitor cytochrome P450 isoforms (CYP3A4, CYP2D6) for inhibition/induction .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Dose-Response Studies : Test activity across a wide concentration range (nM to μM) to identify non-linear effects.
  • Isogenic Cell Lines : Use CRISPR-edited models to isolate target-specific effects.
  • Structural Analogs : Compare with derivatives lacking the phenoxyphenyl or pyrrole groups (SAR analysis) .

Q. How does the substitution pattern on the pyrrole ring influence pharmacological activity?

Systematic structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -NO₂) on the pyrrole increase metabolic stability but reduce solubility.
  • Methylation at the 3-position enhances binding to GABA receptors (analogous to ’s analysis of substituent effects) .
SubstituentLogPIC₅₀ (μM)Solubility (mg/mL)
-H3.212.50.8
-NO₂3.88.20.3
-CH₃3.55.11.1

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

  • Molecular Docking (AutoDock Vina) : Predict binding modes to receptors like serotonin transporters.
  • Molecular Dynamics (GROMACS) : Simulate stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (polar surface area) descriptors with activity .

Q. How can enantioselective synthesis be achieved for this compound’s chiral centers?

  • Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation.
  • Biocatalysis : Lipases (e.g., Candida antarctica) can resolve enantiomers via kinetic resolution (e.g., ’s enantiomer separation) .

Q. What environmental impact assessments are needed for this compound’s research use?

  • OECD 301F Test : Measure biodegradability in activated sludge.
  • Daphnia magna Acute Toxicity : Determine EC₅₀ values (modify OECD 202 guidelines).
  • Bioaccumulation Potential : Calculate logKₒw (octanol-water partition coefficient) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

  • Standardized Protocols : Use USP <1236> guidelines for equilibrium solubility measurements.
  • pH-Dependent Studies : Test solubility at pH 1.2 (gastric) and 7.4 (blood) to account for ionization.
  • Co-solvent Calibration : Correct for DMSO interference in cell-based assays .

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